11-Methyltetraphene-7,12-dione
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Overview
Description
11-Methyltetraphene-7,12-dione is a member of the tetraphene family, characterized by its unique structure of tetraphene-7,12-dione substituted by a methyl group at position 11. This compound is known for its significant biological activities, including anticancer and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltetraphene-7,12-dione involves several key steps. One of the primary methods includes the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction assembles the biaryl intermediate, which is then subjected to an iron-catalyzed ring-closing carbonyl-olefin metathesis reaction to form the tetraphene core. The final step involves oxidation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 11-Methyltetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Ru[Cl2(p-cymene)]2 and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products:
Oxidation: Quinones and chlorinated derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted tetraphene derivatives.
Scientific Research Applications
11-Methyltetraphene-7,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antibacterial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Methyltetraphene-7,12-dione involves its interaction with cellular components. It primarily targets bacterial and cancer cells, disrupting their metabolic processes. The compound’s quinone form can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Comparison with Similar Compounds
Tetrangulol: 1,8-Dihydroxy-3-methyltetraphene-7,12-dione.
Chlorocyclinones: Chlorinated derivatives of tetraphene.
Uniqueness: 11-Methyltetraphene-7,12-dione is unique due to its specific substitution pattern and its potent biological activities. Compared to similar compounds like tetrangulol, it exhibits distinct chemical reactivity and biological effects .
Properties
CAS No. |
60184-76-1 |
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Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
11-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-5-4-8-14-16(11)19(21)17-13-7-3-2-6-12(13)9-10-15(17)18(14)20/h2-10H,1H3 |
InChI Key |
QUGGTIZGUJWIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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